molecular formula C10H12BrN3O3 B4138517 N-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide

N-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide

Cat. No.: B4138517
M. Wt: 302.12 g/mol
InChI Key: SIVTWTFVFVUXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide is a synthetic organic compound characterized by the presence of a bromine atom, a nitro group, and a dimethylglycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide typically involves a multi-step process. One common method includes the nitration of 4-bromoaniline to introduce the nitro group, followed by the acylation of the resulting 4-bromo-2-nitroaniline with dimethylglycine chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Reduction: 4-amino-2-nitrophenyl-N~2~,N~2~-dimethylglycinamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups can participate in various binding interactions, while the dimethylglycinamide moiety may enhance the compound’s solubility and bioavailability. Specific pathways and targets depend on the context of its application, such as inhibition of specific enzymes in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-nitroaniline: Shares the bromine and nitro groups but lacks the dimethylglycinamide moiety.

    N-(4-bromo-2-nitrophenyl)-N-isopropylamine: Similar structure but with an isopropyl group instead of dimethylglycinamide.

Uniqueness

N-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the dimethylglycinamide moiety distinguishes it from other similar compounds, potentially enhancing its solubility and interaction with biological targets.

Properties

IUPAC Name

N-(4-bromo-2-nitrophenyl)-2-(dimethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O3/c1-13(2)6-10(15)12-8-4-3-7(11)5-9(8)14(16)17/h3-5H,6H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVTWTFVFVUXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromo-2-nitrophenyl)-N~2~,N~2~-dimethylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.